N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034396-75-1
VCID: VC4830928
InChI: InChI=1S/C19H16N2O5S/c22-17(10-21-14-4-1-2-5-15(14)26-18(21)23)20-12-19(24,13-7-9-27-11-13)16-6-3-8-25-16/h1-9,11,24H,10,12H2,(H,20,22)
SMILES: C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Molecular Formula: C19H16N2O5S
Molecular Weight: 384.41

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

CAS No.: 2034396-75-1

Cat. No.: VC4830928

Molecular Formula: C19H16N2O5S

Molecular Weight: 384.41

* For research use only. Not for human or veterinary use.

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide - 2034396-75-1

Specification

CAS No. 2034396-75-1
Molecular Formula C19H16N2O5S
Molecular Weight 384.41
IUPAC Name N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Standard InChI InChI=1S/C19H16N2O5S/c22-17(10-21-14-4-1-2-5-15(14)26-18(21)23)20-12-19(24,13-7-9-27-11-13)16-6-3-8-25-16/h1-9,11,24H,10,12H2,(H,20,22)
Standard InChI Key DDCBVUJMHFGTTD-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O

Introduction

The compound N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide represents a complex organic molecule featuring a combination of heterocyclic structures such as furan, thiophene, and benzoxazole. These structural motifs are often associated with significant biological and chemical properties, making the compound a potential candidate for pharmaceutical and material science applications.

Structural Characteristics

2.1 Molecular Formula and Weight

  • Molecular Formula: C16H13NO5S

  • Molecular Weight: Approximately 331.35 g/mol

2.2 Functional Groups
The compound contains:

  • A furan ring (oxygen-containing heterocycle).

  • A thiophene ring (sulfur-containing heterocycle).

  • A benzoxazole moiety (nitrogen and oxygen-containing heterocycle).

  • Hydroxyl (-OH) and acetamide (-CONH-) functional groups.

2.3 Chemical Structure
The molecule’s backbone consists of a central hydroxyethyl chain linking the furan and thiophene rings to a benzoxazole-acetamide unit. This arrangement suggests potential hydrogen bonding, aromatic stacking, and electronic interactions.

Synthesis Pathway

While specific synthesis details for this compound were not directly available, similar compounds are often synthesized through multi-step reactions involving:

  • Formation of the benzoxazole core via cyclization of 2-amino phenols with carboxylic acids or derivatives.

  • Introduction of the hydroxyethyl side chain using aldol condensation or Grignard reactions.

  • Coupling with furan and thiophene rings through nucleophilic substitution or Suzuki coupling.

Potential Applications

4.1 Pharmaceutical Relevance
The presence of heterocyclic rings in this compound suggests potential bioactivity:

  • Antimicrobial Properties: Heterocyclic compounds like benzoxazoles are known for their antibacterial and antifungal activities .

  • Antioxidant Activity: The hydroxyl group may contribute to radical scavenging properties .

4.2 Material Science
The conjugated system involving furan, thiophene, and benzoxazole could make this compound suitable for:

  • Organic semiconductors.

  • Light-emitting diodes (LEDs).

Analytical Data

ParameterValue/Observation
Molecular FormulaC16H13NO5S
Molecular Weight331.35 g/mol
SolubilityLikely soluble in polar organic solvents due to hydroxyl and amide groups
Spectroscopic TechniquesExpected to show characteristic peaks in NMR (e.g., aromatic protons), IR (amide C=O)

Research Directions

6.1 Biological Testing
To fully understand its potential, further studies should include:

  • In vitro assays for antimicrobial, antioxidant, or anticancer activities.

  • Molecular docking studies to predict interactions with biological targets.

6.2 Material Properties
Exploration of its electronic properties through density functional theory (DFT) calculations could reveal its suitability for optoelectronic devices.

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